molecular formula C6H4Cl2O B1499920 2,4-Dichlorophenol-d4 CAS No. 202656-12-0

2,4-Dichlorophenol-d4

Cat. No.: B1499920
CAS No.: 202656-12-0
M. Wt: 167.02 g/mol
InChI Key: HFZWRUODUSTPEG-MSWVZFBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenol-d4 (2,4-DCP-d4) is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms on the benzene ring at positions 2 and 4. This compound is a white solid with a molecular formula of C6H4Cl2O and a molecular weight of 163.00 g/mol. It is known for its mildly acidic properties with a pKa value of 7.9.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-DCP-d4 can be synthesized through various methods, including the chlorination of phenol. One common method involves the electrophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the selective substitution at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: On an industrial scale, 2,4-DCP-d4 is produced through continuous processes that involve the chlorination of phenol in large reactors. The process is optimized to achieve high yields and purity, with the use of advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-DCP-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize 2,4-DCP-d4 to produce corresponding carboxylic acids or other oxidized products.

  • Reduction: Reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can reduce 2,4-DCP-d4 to produce the corresponding hydrocarbon derivatives.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), to replace chlorine atoms with other functional groups.

Major Products Formed:

  • Oxidation Products: 2,4-Dichlorobenzoic acid, 2,4-dichlorophenol-d4 carboxylic acids.

  • Reduction Products: 2,4-Dichlorobenzene derivatives.

  • Substitution Products: 2,4-Dichloroaniline, this compound ethers.

Scientific Research Applications

2,4-DCP-d4 is widely used in scientific research across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds, including herbicides and pharmaceuticals.

  • Biology: It is used in biochemical studies to investigate the effects of chlorinated phenols on biological systems and their potential toxicity.

  • Medicine: Research is ongoing to explore the potential medicinal properties of 2,4-DCP-d4 and its derivatives, including their antimicrobial and anticancer activities.

  • Industry: It is utilized in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-DCP-d4 exerts its effects depends on the specific application. For example, in herbicidal applications, it disrupts the growth of weeds by interfering with their hormonal balance. The compound may bind to specific molecular targets, such as enzymes or receptors, leading to the inhibition of essential biological processes.

Comparison with Similar Compounds

2,4-DCP-d4 is one of several dichlorophenols, including 2,3-dichlorophenol, 2,5-dichlorophenol, and 3,4-dichlorophenol. While these compounds share structural similarities, 2,4-DCP-d4 is unique in its specific substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 2 and 4 positions makes it particularly useful in certain chemical syntheses and industrial processes.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWRUODUSTPEG-MSWVZFBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661914
Record name 2,4-Dichloro(O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-12-0
Record name 2,4-Dichloro(O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorophenol-d4
Reactant of Route 2
2,4-Dichlorophenol-d4
Reactant of Route 3
2,4-Dichlorophenol-d4
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorophenol-d4
Reactant of Route 5
2,4-Dichlorophenol-d4
Reactant of Route 6
2,4-Dichlorophenol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.